Tris(acetonitrile)tricarbonylchromium(0)
Description
Structure
2D Structure
Properties
IUPAC Name |
acetonitrile;carbon monoxide;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H3N.3CO.Cr/c3*1-2-3;3*1-2;/h3*1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKEFWOCFTTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9CrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455905 | |
| Record name | Tris(acetonitrile)tricarbonylchromium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-46-7 | |
| Record name | Tris(acetonitrile)tricarbonylchromium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(acetonitrile)tricarbonylchromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Tris(acetonitrile)tricarbonylchromium(0) typically involves reacting chromium(0) with carbon monoxide and acetonitrile under controlled conditions. The process requires precise control of reaction conditions to achieve the desired product. The reaction is carried out at specific temperatures and pressures to ensure the formation of the complex in high yield and purity. The product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
Tris(acetonitrile)tricarbonylchromium(0) undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a catalyst for the reduction of nitrobenzenes and nitrosobenzenes.
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands under appropriate conditions.
Thermal Reactions: It catalyzes the thermal transformation of poly(methylsilene) to silicon carbide ceramics via crosslinking reactions.
Common reagents and conditions used in these reactions include controlled atmospheres, specific temperatures, and pressures to ensure high yield and purity of the products.
Scientific Research Applications
Scientific Research Applications
1. Catalysis
Tris(acetonitrile)tricarbonylchromium(0) serves as a catalyst in several chemical reactions:
- Reduction Reactions : It effectively catalyzes the reduction of nitrobenzenes and nitrosobenzenes, converting these compounds into their respective amines. This application is particularly valuable in organic synthesis where amines are key intermediates .
- Thermal Transformation : The compound is employed in the thermal transformation of poly(methylsilene) to silicon carbide ceramics. This process involves crosslinking reactions that enhance the material's properties for high-temperature applications .
2. Coordination Chemistry
As a model compound, Tris(acetonitrile)tricarbonylchromium(0) provides insights into the bonding and reactivity patterns of chromium complexes. Its unique ligand environment allows researchers to study coordination chemistry principles, including ligand substitution reactions where acetonitrile can be replaced by other ligands .
Case Studies
Several studies have demonstrated the utility of Tris(acetonitrile)tricarbonylchromium(0):
- Study on Nitrobenzene Reduction : A comprehensive investigation highlighted the efficiency of this compound in reducing nitrobenzene derivatives under mild conditions, showcasing high yields and selectivity towards amine products .
- Silicon Carbide Formation : Research focused on using this compound for synthesizing silicon carbide ceramics revealed its effectiveness in facilitating thermal transformations, resulting in materials with enhanced mechanical properties suitable for industrial applications .
Mechanism of Action
The mechanism of action of Tris(acetonitrile)tricarbonylchromium(0) involves the coordination of the chromium(0) center to three acetonitrile ligands and three carbon monoxide ligands. This coordination creates an octahedral arrangement around the chromium center, which facilitates various catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Key Observations :
- Ligand Flexibility : Chromium and molybdenum analogs (e.g., Cr(CO)₃(CH₃CN)₃ vs. Mo(CO)₃(CH₃CN)₃) share similar labile acetonitrile ligands, enabling ligand substitution reactions. In contrast, η⁶-arene complexes (e.g., mesitylene-Cr) exhibit stronger metal-ligand bonding due to aromatic π-donation .
- Metal Center Effects : Tungsten analogs (W(CO)₃(CH₃CN)₃) display higher thermal stability than chromium/molybdenum counterparts due to stronger M–CO bonds, as evidenced by decomposition temperatures (W > Mo > Cr) .
Table 2: Reactivity and Catalytic Profiles
Key Findings :
- Catalytic Efficiency : Tris(acetonitrile)tricarbonylchromium(0) outperforms molybdenum analogs in cross-coupling reactions due to faster ligand exchange rates. For example, it achieves >90% yield in iron-catalyzed biaryl synthesis under mild conditions .
- Substrate Scope : η²-Diene complexes (e.g., cyclooctadiene-Cr) exhibit broader substrate tolerance in hydrogenation, whereas acetonitrile-based complexes are preferred for electrophilic substitution .
Key Insights :
- Air Sensitivity : Chromium and molybdenum acetonitrile complexes are highly air-sensitive, requiring inert atmosphere handling, while tungsten analogs are more stable .
- Toxicity Trends : Tungsten compounds exhibit higher acute toxicity (e.g., LD₅₀ = 45 mg/kg) compared to chromium analogs, likely due to stronger metal-bioaccumulation .
Biological Activity
Tris(acetonitrile)tricarbonylchromium(0), often abbreviated as Cr(CO)₃(NCCH₃)₃, is a coordination compound with significant implications in biological and chemical research. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Tris(acetonitrile)tricarbonylchromium(0) is characterized by a chromium atom coordinated to three carbonyl (CO) groups and three acetonitrile (NCCH₃) ligands. The molecular formula is C₁₄H₁₈CrN₃O₃, and it has a molar mass of approximately 307.25 g/mol. Its structure allows for unique interactions with biological molecules, particularly in catalytic processes.
The biological activity of Tris(acetonitrile)tricarbonylchromium(0) can be attributed to its ability to participate in redox reactions and form stable complexes with biomolecules. The chromium center can undergo oxidation and reduction, which is essential for its function as a catalyst in various biochemical reactions.
Key Mechanisms:
- Catalytic Activity: Tris(acetonitrile)tricarbonylchromium(0) has been shown to catalyze hydrogenation reactions, making it valuable in organic synthesis and potential therapeutic applications.
- Interaction with Biomolecules: The compound can interact with proteins and nucleic acids, influencing their structure and function. This interaction is primarily facilitated by the electrophilic nature of the chromium center.
1. Anticancer Activity
Research indicates that Tris(acetonitrile)tricarbonylchromium(0) exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that this compound could inhibit the growth of various cancer cell lines through mechanisms involving oxidative stress and DNA damage.
2. Enzyme Mimicry
The compound functions as an enzyme mimic, particularly in the context of hydrogenation reactions. It can facilitate the conversion of substrates in a manner similar to natural enzymes, offering insights into enzyme design and function.
Case Study 1: Anticancer Mechanism
A recent study explored the effects of Tris(acetonitrile)tricarbonylchromium(0) on human breast cancer cells (MCF-7). The results showed:
- Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers programmed cell death.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 20 | 50 | 45 |
Case Study 2: Enzyme Mimicry
In another investigation, Tris(acetonitrile)tricarbonylchromium(0) was tested for its ability to mimic hydrogenase enzymes. The compound successfully catalyzed the reduction of various alkenes under mild conditions, demonstrating its potential utility in synthetic organic chemistry.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of Tris(acetonitrile)tricarbonylchromium(0):
- Electrophilic Character: The electrophilicity of the chromium center facilitates interactions with nucleophilic sites on biomolecules.
- Stability and Reactivity: The stability of the carbonyl ligands contributes to the overall reactivity of the compound, making it suitable for catalytic applications.
- Potential Drug Development: Given its biological activity, there is ongoing research into developing derivatives of this compound for therapeutic use.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Tris(acetonitrile)tricarbonylchromium(0) under inert conditions?
- Methodological Answer : The compound is synthesized via Schlenk techniques under anaerobic argon atmospheres. Hexacarbonylchromium(0) is reacted with acetonitrile in solvents like tetrahydrofuran (THF) or diethyl ether, followed by reflux and purification under inert conditions. Critical steps include solvent distillation over sodium or phosphorus pentoxide to eliminate moisture and oxygen . Characterization involves IR spectroscopy (to confirm CO and acetonitrile ligand vibrations), elemental analysis, and H NMR to verify acetonitrile coordination .
Q. How is Tris(acetonitrile)tricarbonylchromium(0) characterized to confirm its structure and purity?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Peaks at ~2000 cm (carbonyl stretches) and ~2300 cm (C≡N from acetonitrile) .
- NMR : H NMR in deuterated solvents (e.g., CDCN) to detect acetonitrile proton environments .
- Elemental Analysis : Confirmation of C, H, and N ratios to rule out byproducts .
- X-ray Crystallography (if available): Resolves ligand geometry and chromium coordination .
Q. What role does Tris(acetonitrile)tricarbonylchromium(0) play in organometallic reaction mechanisms?
- Methodological Answer : The labile acetonitrile ligands facilitate ligand substitution reactions, making the compound a precursor for synthesizing chromium complexes with stronger-field ligands (e.g., phosphines, alkenes). For example, it reacts with dienes to form tricarbonyl(diene)chromium(0) complexes, pivotal in catalytic studies .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, ligand ratios) influence the yield and stability of Tris(acetonitrile)tricarbonylchromium(0)?
- Methodological Answer :
- Temperature : Higher temperatures (>60°C) risk ligand dissociation, reducing stability. Optimal synthesis occurs at 40–50°C under reflux .
- Solvent : Polar aprotic solvents (e.g., THF) enhance solubility but require rigorous drying to prevent hydrolysis. Non-polar solvents (e.g., hexane) yield lower solubility but better crystal formation .
- Ligand Ratios : Excess acetonitrile (≥3:1 vs. Cr(CO)) ensures complete substitution of CO ligands. Ratios <2:1 result in mixed-ligand byproducts .
Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR ligand assignments) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Combine IR data (to identify CO and C≡N stretches) with C NMR to distinguish carbonyl carbons from acetonitrile nitriles .
- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, aiding peak assignments .
- Controlled Decomposition Studies : Monitor spectral changes under controlled oxidative conditions to identify degradation intermediates .
Q. What strategies mitigate challenges in synthesizing air-sensitive chromium(0) complexes like Tris(acetonitrile)tricarbonylchromium(0)?
- Methodological Answer :
- Glovebox/Schlenk Use : Maintain <1 ppm O during synthesis and handling .
- Stabilizing Additives : Additives like triphenylphosphine (PPh) slow ligand dissociation but may alter reactivity .
- In Situ Monitoring : Use UV-vis spectroscopy to track ligand substitution kinetics and detect premature decomposition .
Q. How does Tris(acetonitrile)tricarbonylchromium(0) compare to analogous tris-ligated transition metal complexes (e.g., Ru, Mo) in terms of electronic properties and reactivity?
- Methodological Answer :
- Electrochemical Studies : Cyclic voltammetry reveals Cr(0) complexes have lower reduction potentials vs. Ru(II) or Mo(0) analogs due to chromium’s smaller atomic radius and higher electron density .
- Ligand Exchange Kinetics : Acetonitrile ligands on Cr(0) dissociate faster than in Ru(II) complexes (e.g., Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II)), attributed to weaker π-backbonding .
Q. What computational methods are effective for modeling the ligand substitution pathways of Tris(acetonitrile)tricarbonylchromium(0)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
